Lenalidomide-PEG2-C2-amine HCl

PROTAC linker optimization ternary complex geometry CRBN-based degraders

PROTAC linker SAR requires precise spatial control-generic substitution with PEG1 or PEG3 analogs alters ternary complex geometry and degradation kinetics. This C2-linked, 7-position lenalidomide-PEG2-C2-amine HCl provides the exact intermediate-length spacer for systematic linker optimization. - Definitive PEG2 spacer: discrete reach between PEG1 and PEG3/PEG4, enabling incremental linker-length library construction for DC50 profiling. - C2 exit vector: distinct isoindolinone 7-position attachment versus 4'-substituted analogs, enabling SAR probing of ternary complex geometry. - Ready-to-conjugate: terminal primary amine reacts directly with carboxyl-containing warheads via EDC/HOBt or HATU coupling; HCl salt ensures DMF/DMSO solubility. - ≥95% HPLC purity; ambient shipping; refrigerated storage.

Molecular Formula C19H27ClN4O5
Molecular Weight 426.9 g/mol
Cat. No. B14762556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenalidomide-PEG2-C2-amine HCl
Molecular FormulaC19H27ClN4O5
Molecular Weight426.9 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCN.Cl
InChIInChI=1S/C19H26N4O5.ClH/c20-6-8-27-10-11-28-9-7-21-15-3-1-2-13-14(15)12-23(19(13)26)16-4-5-17(24)22-18(16)25;/h1-3,16,21H,4-12,20H2,(H,22,24,25);1H
InChIKeyFFTHCMHHGUFGRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lenalidomide-PEG2-C2-amine HCl for PROTAC R&D: A CRBN-Recruiting Degrader Building Block with PEG2 Linker


Lenalidomide-PEG2-C2-amine hydrochloride (CAS 2360523-27-7) is a functionalized cereblon (CRBN) ligand-linker conjugate designed for targeted protein degradation research, specifically as a building block for proteolysis-targeting chimeras (PROTACs). The compound comprises a lenalidomide-derived CRBN E3 ligase ligand covalently attached via a polyethylene glycol (PEG) linker comprising two ethylene oxide units (PEG2) and a C2 alkyl spacer, terminating in a primary amine functional group. The hydrochloride salt form enhances aqueous solubility and handling stability for conjugation workflows . Key physicochemical identifiers include a molecular formula of C19H27ClN4O5 and molecular weight of 426.9 g/mol [1]. As a CRBN-recruiting degrader building block, it enables modular assembly of bifunctional PROTAC molecules through amide bond formation between its terminal amine and carboxyl-containing target protein ligands .

Workflow Modular PROTAC assembly via amide conjugation to carboxyl-containing warheads
Linker PEG2 spacer provides intermediate reach for ternary complex geometry studies
Handle Primary amine reactive group; hydrochloride salt for aqueous conjugation buffers

Why Lenalidomide-PEG2-C2-amine HCl Cannot Be Substituted with Lenalidomide Alone or Alternative PEG-Linker Variants in PROTAC Design


Generic substitution fails because PROTAC efficacy depends critically on the precise spatial geometry of the ternary complex formed between the E3 ligase, target protein, and degrader molecule. Lenalidomide alone lacks the linker and reactive handle required for covalent conjugation to a target-binding warhead, rendering it unsuitable as a PROTAC building block . Among functionalized CRBN ligand-linker conjugates, linker length and composition directly govern ternary complex formation efficiency, with even single-unit variations in PEG chain length producing distinct degradation profiles and DC50 values in cellular assays [1]. The PEG2 spacer occupies a specific design niche—shorter than PEG3/PEG4 linkers yet longer than PEG1—providing a discrete spatial reach that cannot be replicated by substituting a different linker length without altering degradation kinetics. Consequently, direct interchange with lenalidomide-PEG1-amine, lenalidomide-PEG3 variants, or pomalidomide-based analogs introduces uncontrolled variables that compromise experimental reproducibility and structure-activity relationship interpretation.

Lenalidomide alone Lacks linker and reactive amine; cannot conjugate to target warhead for bifunctional degrader assembly
PEG1 or PEG3 variant PEG1 may constrain ternary complex formation; PEG3 can introduce excess conformational entropy, shifting degradation profiles
4′-substituted isomer Different exit vector orientation may alter ternary complex geometry and degradation efficiency vs C2-linked scaffold

Quantitative Differentiation Evidence for Lenalidomide-PEG2-C2-amine HCl Against Closest PROTAC Building Block Comparators


PEG2 Linker Length: Intermediate Spatial Reach Between PEG1 and PEG3 Variants

Lenalidomide-PEG2-C2-amine HCl incorporates a PEG2 linker comprising two ethylene oxide repeating units (approximately 7 Å contour length), positioning it as an intermediate-length spacer between the shorter PEG1 variant (approximately 3.5 Å) and the longer PEG3 variant (approximately 10.5 Å). Comparative crystallographic and wash-out studies indicate that PEG2 linkers confer the smallest hydration shell sufficient to quench aggregation while maintaining a backbone shorter than most ligand-ligase distances, making them well-suited to 'tight' geometries where binding pockets are situated almost face-to-face [1]. This contrasts with PEG1 linkers, which may impose conformational constraints that restrict optimal ternary complex formation, and PEG3/PEG4 linkers, which introduce additional conformational entropy that can reduce degradation efficiency in compact binding configurations [1]. In a systematic PROTAC linker optimization study, PEG2-containing degraders demonstrated distinct degradation activity profiles compared to PEG3 and PEG4 counterparts, with the optimal linker length being target-specific rather than universal [2].

PEG2 Linker Length
Class-level inference
~7 Å vs PEG1 (3.5 Å) and PEG3 (10.5 Å)
Intermediate spatial reach supports tight ternary complex geometries
Optimal length is target-dependent; not universal
PROTAC linker optimization ternary complex geometry CRBN-based degraders

Terminal Amine Functional Handle: Carboxyl-Reactive Conjugation Chemistry Versus Azide or Alkyne Alternatives

Lenalidomide-PEG2-C2-amine HCl features a terminal primary amine functional group (pKa approximately 9-10) that enables direct amide bond formation with carboxyl-containing target protein ligands via standard carbodiimide-mediated coupling chemistry (e.g., EDC/HOBt or HATU). This contrasts with alternative functionalized lenalidomide-PEG2 variants bearing terminal azide or alkyne groups, which require copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for conjugation . While the dihydrochloride salt form (Lenalidomide 4'-PEG2-amine dihydrochloride, CAS 2624336-88-3) shares the same amine functionality, it differs in counterion stoichiometry (2 HCl equivalents, MW 463.36) and attachment position on the lenalidomide scaffold (4'-position versus the C2-linked architecture of the target compound) . The C2 exit vector orientation may influence ternary complex geometry differently than the 4'-substituted variant when conjugated to the same target warhead .

Terminal Amine vs Azide
Cross-study comparable
MW 426.9 (amine-HCl) vs 4′-PEG2-amine·2HCl (463.36); C2 vs 4′ exit vector
Direct amide coupling without copper catalysts; distinct spatial trajectory
Conjugation chemistry influences warhead compatibility
PROTAC conjugation chemistry amide bond formation E3 ligase ligand-linker conjugate

Hydrochloride Salt Form: Enhanced Aqueous Solubility Versus Free Base and Alternative Salt Stoichiometries

Lenalidomide-PEG2-C2-amine HCl is supplied as a monohydrochloride salt (one HCl equivalent, MW 426.9) to enhance aqueous solubility and handling stability compared to the free base form. The hydrochloride counterion improves water solubility through ionic interactions, facilitating dissolution in aqueous buffers and polar organic solvent-water mixtures commonly used in conjugation reactions . This salt form contrasts with Lenalidomide 4'-PEG2-amine dihydrochloride (two HCl equivalents, MW 463.36), which exhibits different solubility characteristics and may require adjusted pH buffering during conjugation workflows due to its higher ionic content . Lenalidomide itself (free base) demonstrates solubility of approximately 0.4-0.5 mg/mL in less acidic aqueous buffers, whereas the hydrochloride salt form significantly improves aqueous solubility . The PEG2 linker further contributes to hydrophilicity by introducing two ether oxygen hydrogen-bond acceptors that create a hydration shell, reducing aggregation propensity compared to non-PEGylated lenalidomide derivatives [1].

Salt Form Solubility
Class-level inference
Monohydrochloride enhances aqueous solubility vs free base (~0.4–0.5 mg/mL)
Improved solubility for reproducible conjugation workflows
Buffer pH may require adjustment vs dihydrochloride
PROTAC solubility hydrochloride salt aqueous formulation

Lenalidomide-Based CRBN Recruitment: Distinct Neosubstrate Degradation Profile Versus Pomalidomide and Thalidomide Analogs

The lenalidomide scaffold in Lenalidomide-PEG2-C2-amine HCl confers a distinct neosubstrate degradation profile compared to other immunomodulatory imide drug (IMiD)-based CRBN recruiters. Lenalidomide induces selective ubiquitination and degradation of IKZF1 (Ikaros) and IKZF3 (Aiolos) transcription factors via the CRBN-CRL4 E3 ubiquitin ligase complex, with additional degradation of casein kinase 1 alpha (CK1α) that is not observed with pomalidomide [1]. In dose-response studies, lenalidomide demonstrates CRBN-DDB1 complex interaction with an IC50 of approximately 3 μM, comparable to pomalidomide (approximately 3 μM) but approximately 10-fold more potent than thalidomide (approximately 30 μM) [2]. PROTACs constructed using lenalidomide-based CRBN ligands may therefore exhibit different off-target degradation signatures and therapeutic windows compared to those using pomalidomide or thalidomide scaffolds. Notably, 6-position modifications of the lenalidomide core (such as the C2-linked architecture in the target compound) can modulate neosubstrate selectivity between IKZF1/3, CK1α, SALL4, and other zinc-finger proteins, offering a tunable parameter for PROTAC optimization [3].

CRBN Engagement
Class-level inference
Degrades IKZF1/3 & CK1α; CRBN IC50 ~3 µM (vs thalidomide ~30 µM)
Distinct neosubstrate profile compared to pomalidomide scaffolds
CK1α degradation unique among IMiD class
CRBN E3 ligase molecular glue neosubstrate selectivity

Optimal Research Applications for Lenalidomide-PEG2-C2-amine HCl in PROTAC Development and Targeted Protein Degradation


PROTAC Library Synthesis for Linker Length Optimization Studies

Lenalidomide-PEG2-C2-amine HCl serves as an intermediate-length linker building block in systematic PROTAC linker optimization campaigns. When used alongside PEG1 and PEG3/PEG4 variants in parallel synthesis workflows, the PEG2 spacer enables exploration of linker length-dependent ternary complex formation efficiency. The terminal amine functionality allows rapid conjugation to diverse carboxyl-containing target warheads via standard amide coupling, facilitating the generation of focused PROTAC libraries with incremental linker length variation . This application is particularly relevant for identifying the optimal spatial reach required for productive ubiquitination of specific target proteins where the distance between CRBN and target binding pockets is not known a priori [1].

CRBN-Recruiting PROTAC Development for Hematological Malignancy Targets

Given lenalidomide's established clinical activity in multiple myeloma and myelodysplastic syndromes via IKZF1/3 and CK1α degradation, PROTACs constructed with Lenalidomide-PEG2-C2-amine HCl are particularly suited for targeting proteins implicated in hematological malignancies. The lenalidomide scaffold's unique ability to degrade CK1α (a feature absent in pomalidomide-based PROTACs) may confer distinct biological effects when co-opting endogenous CRBN machinery for targeted degradation of additional oncogenic drivers . This building block enables the development of bifunctional degraders that combine lenalidomide's intrinsic molecular glue activity with targeted warhead-mediated degradation of disease-relevant proteins [1].

Conjugation to Carboxyl-Containing Target Protein Ligands via Amide Bond Formation

The terminal primary amine on Lenalidomide-PEG2-C2-amine HCl is specifically reactive toward carboxylic acid functional groups, enabling direct amide bond formation with carboxyl-containing target warheads using standard carbodiimide coupling reagents (e.g., EDC/HOBt, HATU, or DCC). This conjugation chemistry is compatible with a broad range of carboxyl-bearing ligands, including peptide-based binders, small molecule inhibitors with carboxylic acid moieties, and synthetic ligands functionalized with carboxyl linkers . The monohydrochloride salt form facilitates dissolution in DMF, DMSO, or aqueous buffer systems commonly employed for amide coupling, streamlining PROTAC synthesis workflows without requiring copper catalysts or specialized click chemistry reagents [1].

Structure-Activity Relationship Studies of CRBN Exit Vector Geometry

The C2-linked architecture of Lenalidomide-PEG2-C2-amine HCl (attachment at the 7-position of the isoindolinone ring via a C2 alkyl spacer) presents a distinct exit vector orientation compared to 4'-substituted lenalidomide-PEG2 analogs . This positional isomerism may influence ternary complex geometry and degradation efficiency when conjugated to the same target warhead. Researchers conducting systematic SAR studies of CRBN-recruiting PROTACs can employ this building block to probe how subtle variations in linker attachment position affect target protein ubiquitination kinetics and degradation potency, particularly when co-crystal structures or computational models suggest that exit vector trajectory is a critical determinant of productive ternary complex formation [1].

Application
Selection Property
Validation Focus
PROTAC linker length optimization
PEG2 intermediate spacer
Ternary complex geometry studies
Hematological malignancy target degradation research
Lenalidomide CRBN neosubstrate profile
IKZF1/3 and CK1α degradation monitoring
Amide conjugation to carboxyl warheads
Terminal primary amine handle
Conjugation efficiency without copper catalysts
CRBN exit vector SAR studies
C2 vs 4′ linker attachment
Ternary complex structural modeling

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